Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine compounds generally have interesting physicochemical parameters that make them useful tools for obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the synthesis of innovative heterocycles incorporating thiadiazole moieties, such as the work by Fadda et al. (2017), has demonstrated the potential for creating compounds with significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research underscores the utility of such chemical frameworks in developing new agrochemicals.
Biological and Antimicrobial Activities
Studies have also explored the synthesis of compounds with embedded benzothiazole and pyridine derivatives, showing a wide range of biological activities. Bhoi et al. (2016) focused on synthesizing benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities, emphasizing the importance of these compounds in medicinal chemistry (Bhoi et al., 2016). Similarly, Szulczyk et al. (2017) synthesized derivatives of ethyl 2-(2-pyridylacetate) showing promising in vitro antimicrobial properties against a range of pathogens, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as potential antiviral activity against HIV-1 (Szulczyk et al., 2017).
Antitumor and Anticancer Activities
The development of compounds for antitumor applications is another critical area of research. For instance, compounds synthesized from ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate showed significant antitumor activities against various cancer cell lines, highlighting the potential of such chemical structures in cancer therapy (Mohareb & Gamaan, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S3/c1-2-26-14(22)11-27-17-20-19-16(28-17)18-15(23)12-5-7-13(8-6-12)29(24,25)21-9-3-4-10-21/h5-8H,2-4,9-11H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUJUZXFMJTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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